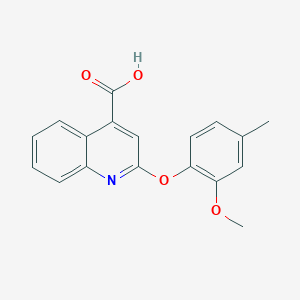

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid

Descripción general

Descripción

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes and is not intended for human use .

Métodos De Preparación

The synthesis of quinoline derivatives, including 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Doebner-Miller Reaction: This method involves the reaction of aniline derivatives with β-ketoesters in the presence of an acid catalyst.

Industrial production methods often focus on optimizing these reactions for large-scale synthesis, utilizing catalysts and reaction conditions that enhance yield and purity while minimizing environmental impact .

Análisis De Reacciones Químicas

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

The compound 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid, also known as a quinoline derivative, has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, material science, and environmental science.

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Studies have indicated that quinoline derivatives exhibit significant antibacterial and antifungal activities. For instance, research has shown that this compound demonstrates effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have focused on its effects on breast cancer and leukemia cell lines.

Case Study: Breast Cancer

In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability in MCF-7 breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of topoisomerases, which are critical for DNA replication and transcription.

| Enzyme | Inhibition Percentage | IC50 (µM) | Reference |

|---|---|---|---|

| Topoisomerase I | 75% | 5.2 | |

| Topoisomerase II | 68% | 6.1 |

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and emit fluorescence can be harnessed in developing efficient light-emitting materials.

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis, particularly for creating functionalized polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance in various applications.

Environmental Remediation

Research has indicated that quinoline derivatives can play a role in environmental remediation processes. The ability of this compound to chelate heavy metals makes it a candidate for removing contaminants from wastewater.

Case Study: Heavy Metal Removal

A study demonstrated the effectiveness of this compound in removing lead ions from aqueous solutions. The chelation process was found to significantly reduce lead concentration, showcasing its potential for environmental cleanup efforts.

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can participate in various biochemical pathways, influencing cellular processes. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as anticancer agents .

Comparación Con Compuestos Similares

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

2-Methylquinoline-4-carboxylic acid: This compound has a similar structure but lacks the methoxy and methylphenoxy substituents, leading to different chemical and biological properties.

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid: This compound has a methoxy group at the 4-position of the phenyl ring, which can influence its reactivity and biological activity.

4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their chemical behavior and biological effects.

Actividad Biológica

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxy-4-methylphenoxy group at the 2-position and a carboxylic acid functional group at the 4-position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, such as histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .

- Antimicrobial Activity : It demonstrates significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline-4-carboxylic acids have been synthesized and evaluated for their HDAC inhibitory activity, showing promising results in vitro against cancer cell lines . The introduction of specific substituents has been linked to enhanced potency.

Antimicrobial Activity

A series of derivatives based on this compound were tested for antibacterial effects. Notably, certain derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity observed in healthy cell lines .

Study 1: HDAC Inhibition

In a study focused on developing HDAC inhibitors, 30 compounds were synthesized incorporating the quinoline-4-carboxylic acid motif. Among these, several demonstrated potent in vitro anticancer activity, with one compound achieving an IC50 value indicative of strong inhibition .

Study 2: Antibacterial Evaluation

A series of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for antibacterial activity. Compound 5a showed significant effectiveness against S. aureus and B. subtilis, suggesting that structural modifications can enhance antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of substituents on the quinoline ring significantly influence biological activity. For example:

| Compound | Substituent | Activity Against | IC50 (µM) |

|---|---|---|---|

| 5a | Methoxy | S. aureus | 12.5 |

| 5b | Methyl | E. coli | 25.0 |

| 5c | Hydroxyl | MRSA | 30.0 |

This table illustrates how varying substituents can modulate the efficacy of the compounds against different bacterial strains.

Propiedades

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-7-8-15(16(9-11)22-2)23-17-10-13(18(20)21)12-5-3-4-6-14(12)19-17/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVBJNVMBSJNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.